![molecular formula C12H15Cl2F3N4O2 B2443915 2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride CAS No. 321391-87-1](/img/structure/B2443915.png)
2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride is a complex organic compound that plays a significant role in various scientific fields. This compound is known for its unique structural features that make it a subject of interest in chemistry, biology, and medical research. Its distinctive piperazine and pyridine components, combined with the trifluoromethyl and aminooxy groups, contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride involves multiple steps, including the formation of intermediate compounds and their subsequent reactions:
Pyridine Derivative Preparation: : Starting with 3-chloro-5-(trifluoromethyl)pyridine, it undergoes halogenation to introduce the chlorine atom.
Piperazine Coupling: : The pyridine derivative is then coupled with piperazine under basic conditions, often using a solvent like dimethylformamide (DMF) and a base such as sodium hydroxide.
Aminooxy Functionality Addition: : The aminooxy group is introduced through a reaction with hydroxylamine hydrochloride in the presence of a base like triethylamine, facilitating the formation of the aminooxy-ethanone structure.
Hydrochloride Formation: : The final step involves treating the compound with hydrochloric acid to obtain the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and solvent volumes. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing reaction time and resource consumption.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the aminooxy group, forming oximes or nitroso derivatives.
Reduction: : Reduction reactions can convert the nitroso derivatives back to the aminooxy compound.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: : Ammonia, primary amines, thiols.
Oxidation Products: : Oximes, nitroso compounds.
Reduction Products: : Amines, hydroxyl derivatives.
Substitution Products: : Aminated, thiolated pyridine derivatives.
Applications De Recherche Scientifique
The compound is employed in various scientific domains due to its multifaceted reactivity and bioactivity:
Chemistry: : Used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : Serves as a biochemical probe for studying enzyme activity, especially those involved in oxidation-reduction reactions.
Medicine: : Investigated for its potential as an antimicrobial and anticancer agent, targeting specific cellular pathways.
Industry: : Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride involves several molecular targets and pathways:
Molecular Targets: : Enzymes involved in oxidation-reduction reactions, particularly those containing heme or flavin cofactors.
Pathways: : The compound can inhibit or modulate the activity of specific enzymes, leading to altered metabolic pathways and cellular responses. This modulation can result in antimicrobial or anticancer effects by disrupting essential biological processes in target organisms or cells.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-(Aminooxy)-1-{4-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride: : Differing by the bromine substituent, this compound exhibits distinct reactivity and biological activity profiles.
2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-propanone hydrochloride: : The ethanone moiety is replaced by a propanone group, affecting its chemical and biological properties.
Uniqueness: What sets 2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride apart is its specific combination of functional groups, which impart a unique balance of reactivity and biological activity. The trifluoromethyl group enhances its metabolic stability, while the aminooxy functionality provides versatile synthetic handles for further modifications.
Propriétés
IUPAC Name |
2-aminooxy-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4O2.ClH/c13-9-5-8(12(14,15)16)6-18-11(9)20-3-1-19(2-4-20)10(21)7-22-17;/h5-6H,1-4,7,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMXYQHFTCYYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CON.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
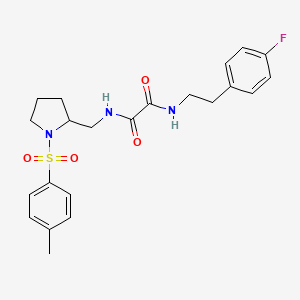
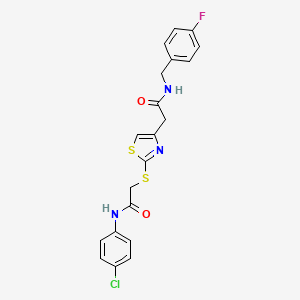
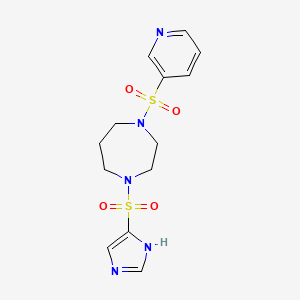
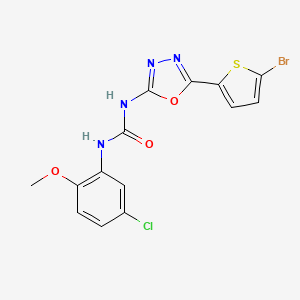
![1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2443840.png)
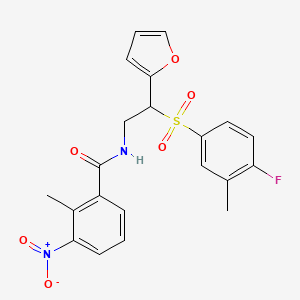
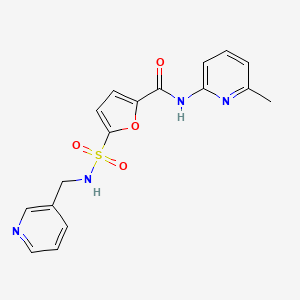
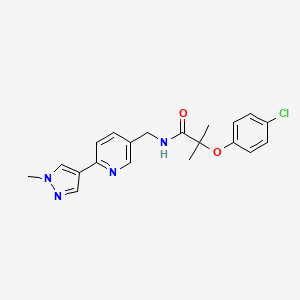
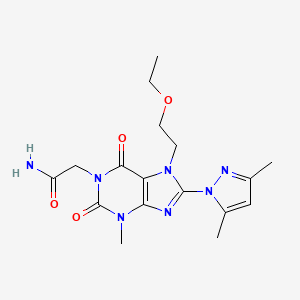
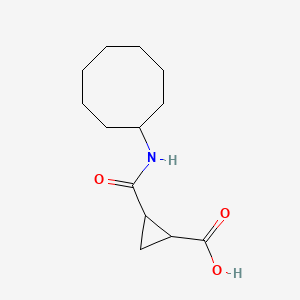
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2443850.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2443852.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2443853.png)
![4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2443855.png)
